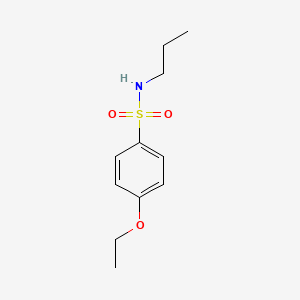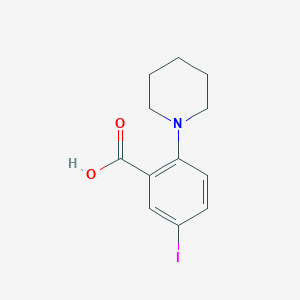![molecular formula C18H17NO4S B2745504 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate CAS No. 320424-05-3](/img/structure/B2745504.png)
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate, also known as 4-MPSNC, is a synthetic compound that has been used in scientific and medical research. It is a cyclopropane-based compound that has been used in a variety of applications, including biological, pharmaceutical, and medical research. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- (Roose, Anteunis, & Tavernier, 2010): Discussed the synthesis of related compounds like α-cyano-4-nitrostyrene-β-yl phenyl sulfide and their chemical properties, such as being carbon acids with intense blue color in solution.
- (Dudová, Částek, Macháček, & Šimůnek, 2002): Explored the preparation of substituted methyl o-nitrophenyl sulfides, highlighting the methodologies in synthesizing similar nitrobenzyl compounds.
Applications in Polymer Science
- (Tapaswi, Choi, Jeong, Ando, & Ha, 2015): Investigated the use of related compounds in the synthesis of transparent polyimides with high refractive indices, small birefringence, and good thermomechanical stabilities, suggesting potential applications in materials science.
Pharmaceutical Research
- (Torosyan, Nuriakhmetova, Gimalova, & Miftakhov, 2020): Studied reactions of 4-nitrobenzyl derivatives in the context of synthesizing modified carbapenems, indicating potential applications in drug development.
Photochemical Studies
- (Chignell, Kalyanaraman, Mason, & Sik, 1980): Conducted photochemical studies on related compounds, providing insights into their behavior under UV irradiation, which could be relevant in understanding the photostability of similar molecules.
Advanced Organic Chemistry
- (Bujok & Mąkosza, 2019): Focused on the synthesis of nitrobenzyl derivatives, demonstrating advanced techniques in organic synthesis that could be applicable to the manipulation of similar compounds.
Eigenschaften
IUPAC Name |
[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-12-2-7-15(8-3-12)24-17-9-4-13(10-16(17)19(21)22)11-23-18(20)14-5-6-14/h2-4,7-10,14H,5-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZCNKXPIZXZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)C3CC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

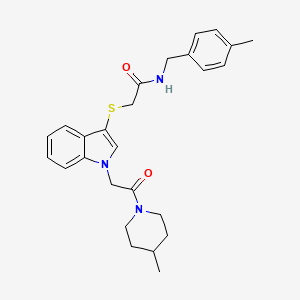
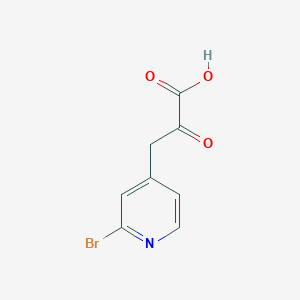
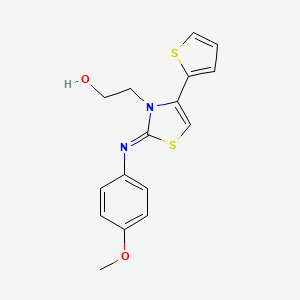
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2745428.png)
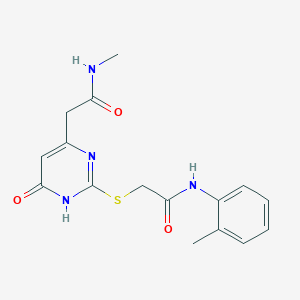
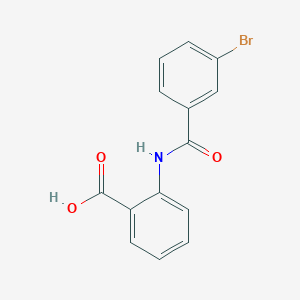
![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(5-nitrofuran-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2745434.png)
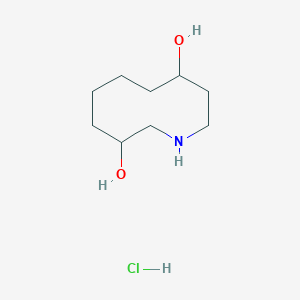
![(Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2745437.png)
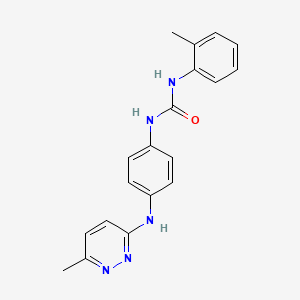

![Ethyl 3-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzofuran-2-carboxylate](/img/structure/B2745441.png)
